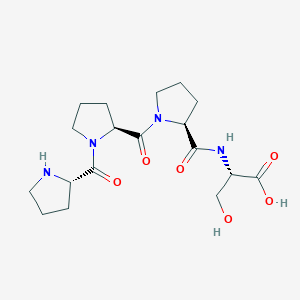![molecular formula C8H12S8 B12524760 2,3-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane CAS No. 832109-59-8](/img/structure/B12524760.png)
2,3-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane is a chemical compound known for its unique structure and properties It consists of a dithiane ring with two thiirane-disulfanyl groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane typically involves the coupling of thiirane derivatives with disulfides. One common method includes the reaction of thiirane with disulfanyl acetates in the presence of sodium methoxide in tetrahydrofuran (THF). This reaction proceeds rapidly, forming the desired product in high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis involving thiirane and disulfide coupling can be scaled up for industrial applications, ensuring efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bonds, leading to the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur at the thiirane ring, leading to ring-opening and formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,3-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s reactivity with biological molecules makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,3-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane involves its ability to undergo various chemical reactions, particularly those involving the thiirane and disulfide groups. These reactions can lead to the formation of reactive intermediates that interact with molecular targets, such as enzymes or other proteins, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiirane: A simpler compound with a three-membered ring containing sulfur.
Dithiane: A six-membered ring with two sulfur atoms, similar to the core structure of 2,3-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane.
Disulfides: Compounds containing a disulfide bond, which is a key feature of this compound.
Uniqueness
This compound is unique due to the combination of thiirane and dithiane structures within a single molecule. This unique arrangement imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
832109-59-8 |
|---|---|
Molekularformel |
C8H12S8 |
Molekulargewicht |
364.7 g/mol |
IUPAC-Name |
2,3-bis(thiiran-2-yldisulfanyl)-1,4-dithiane |
InChI |
InChI=1S/C8H12S8/c1-2-10-8(16-14-6-4-12-6)7(9-1)15-13-5-3-11-5/h5-8H,1-4H2 |
InChI-Schlüssel |
HIPIVONPBQEJOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(C(S1)SSC2CS2)SSC3CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-N-[(4-aminocyclohexyl)methyl]-1-[(2S)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B12524681.png)
![1-[1-(4-Hydroxy-3-methoxyphenyl)-1-oxopropan-2-YL]pyrrolidin-2-one](/img/structure/B12524685.png)
![{[(7-Fluoro-3,7-dimethyloctyl)oxy]methyl}benzene](/img/structure/B12524690.png)
![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-propylpyridin-1-ium hydrogen sulfite](/img/structure/B12524699.png)



![Guanidine, N,N'-diethyl-N''-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12524727.png)



![2-(Benzo[d][1,3]dioxol-5-yloxy)pyridine](/img/structure/B12524769.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(3-pyridinyl)-](/img/structure/B12524773.png)

